2-(4-Hydroxyphenoxy)propanoic acid

Overview

Description

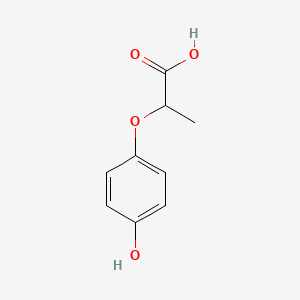

2-(4-Hydroxyphenoxy)propanoic acid (C₉H₁₀O₄) is a phenoxypropanoic acid derivative characterized by a hydroxyl-substituted phenoxy group attached to a propanoic acid backbone. Its crystal structure reveals a carboxyl group oriented at an angle of 84.6(3)° relative to the aromatic ring, stabilized by intermolecular O–H⋯O hydrogen bonds forming a three-dimensional network . This compound is a known degradation product of the herbicide fenoxaprop-ethyl (FE), detected in aquatic systems alongside intermediates such as ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) . Its structural features and hydrogen-bonding capacity contribute to applications in agrochemical synthesis and environmental chemistry.

Preparation Methods

Detailed Preparation Steps

Step 1: Alkylation

In the first step, phenol is reacted with S-2-chloropropionic acid in the presence of a catalyst. The typical conditions are:

-

- Phenol (1.0 equivalent)

- S-2-chloropropionic acid (0.9 to 1.0 equivalent)

- Water (5.0 equivalents)

Catalysts : Sodium hydroxide or other bases (1.0 to 1.5 equivalents)

-

- Temperature: 50–70 °C

- Time: 4–6 hours

- Environment: Inert gas (nitrogen) atmosphere

The reaction is monitored using high-performance liquid chromatography (HPLC) until the conversion rate of S-2-chloropropionic acid exceeds 99.5%.

Step 2: Halogenation

The second step involves the halogenation of the alkylated product:

-

- 2-phenoxypropionic acid (1.0 equivalent)

- Halogenating agent (e.g., N-bromosuccinimide, NBS; 1.1–1.2 equivalents)

Catalysts : A suitable catalyst such as DMF or another halogenating agent.

-

- Temperature: 20–30 °C

- Time: Approximately 8 hours

This step also requires monitoring via HPLC until the conversion is complete.

Step 3: Hydrolysis

The final step converts the halogenated product into the target compound:

-

- The halogenated product

- Liquid alkali (30% solution, in a ratio of approximately 3–5 equivalents)

Catalysts : Supported copper chloride catalyst (0.05–0.1 equivalents)

-

- Temperature: 150–160 °C

- Pressure: Controlled between 0.1 and 0.2 bar

- Time: Reaction continues until conversion exceeds 99.5%

After completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product, which is then filtered and recrystallized.

Summary Table of Preparation Conditions

| Step | Reactants | Catalysts | Conditions | Monitoring Method |

|---|---|---|---|---|

| Alkylation | Phenol, S-2-chloropropionic acid | Sodium hydroxide | Temp: 50–70 °C, Time: 4–6 hrs | HPLC |

| Halogenation | 2-phenoxypropionic acid, NBS | DMF or equivalent | Temp: 20–30 °C, Time: ~8 hrs | HPLC |

| Hydrolysis | Halogenated product, liquid alkali | Copper chloride | Temp: 150–160 °C, Pressure: ~0.1–0.2 bar | HPLC |

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone-type compounds.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium dichromate is commonly used as an oxidizing agent.

Substitution: Halogenating reagents and alkylating agents are used for substitution reactions.

Major Products

Oxidation: Quinone-type compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Agricultural Applications

Herbicide Development

The primary application of 2-(4-Hydroxyphenoxy)propanoic acid lies in its role as an intermediate for synthesizing herbicides. The compound is structurally related to various phenoxy herbicides that exhibit selective herbicidal activity against a wide range of weeds while minimizing toxicity to crops.

Case Study: Synthesis of Herbicides

A notable example is the synthesis of aryloxyphenoxypropionic acid herbicides, which utilize this compound as a precursor. These herbicides are characterized by their high efficacy and low environmental impact compared to traditional options. Research indicates that the D-form isomer derived from this compound demonstrates significantly stronger herbicidal activity, requiring lower application rates than racemic mixtures, thereby reducing environmental load and production costs .

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies have indicated that this compound may have potential applications in pharmaceuticals, particularly as a starting material for synthesizing biologically active compounds.

Case Study: Synthesis of Enantiomerically Pure Compounds

Research has shown that R-2-(4-Hydroxyphenoxy)propionic acid can be produced with high optical purity, which is crucial for developing drugs with specific biological activities. This compound can be used to synthesize various derivatives that may exhibit anti-inflammatory or analgesic properties .

Analytical Applications

Analytical Chemistry Techniques

The compound is also utilized in analytical chemistry for method development and validation. It is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine purity and concentration levels in formulations.

Data Table: HPLC Analysis Parameters

| Parameter | Specification |

|---|---|

| Column | ULTRON ES-OVM |

| Column Size | 150 mm L × 4.6 mm I.D. |

| Detector | UV-230 nm |

| Mobile Phase | 20 mM KH₂PO₄ + H₃PO₄ (pH 3.0)/CH₃CN = 90/10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 2.0 µL |

This analytical method allows researchers to monitor the synthesis process and ensure the quality of the final products .

Environmental Impact

Sustainability Considerations

The development of herbicides from this compound aligns with modern agricultural practices that emphasize sustainability and reduced chemical usage. The selective nature of these herbicides minimizes non-target effects on beneficial plants and organisms.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)propanoic acid involves its role as an intermediate in the synthesis of herbicides. The hydroxyl group at the para position allows for further chemical modifications, making it a versatile building block in organic synthesis . The compound’s effects are mediated through its interactions with specific enzymes and pathways involved in hydroxylation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxypropanoic Acids

Halogenated Derivatives

- 2-(4-Chloro-2-fluorophenoxy)propanoic acid: Synthesized via nucleophilic substitution, this compound (C₉H₇ClFO₃) exhibits antimicrobial properties, with an off-white powder form (92% yield) and distinct NMR shifts (δ 8.10 ppm for aromatic protons) .

- 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: A herbicidal intermediate (C₁₁H₁₃ClO₃) with a dimethyl-chloro substitution pattern, linked to enhanced lipophilicity and environmental persistence .

Methoxy and Ester Derivatives

- 2-(4-Methoxyphenoxy)propanoic acid: Structural similarity score 0.83 compared to 2-(4-hydroxyphenoxy)propanoic acid.

- Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propanoate: An ester derivative (C₁₀H₁₂O₅) used as a chiral intermediate in herbicide synthesis. Its (R)-enantiomer is prioritized for enantioselective agrochemical activity .

Chlorophenoxy Herbicides

- 2-(2,4,5-Trichlorophenoxy)propanoic acid (2,4,5-TP): Banned due to toxicity, this compound (C₉H₇Cl₃O₃) highlights the risks of polychlorinated phenoxy acids, including environmental persistence and carcinogenicity .

- Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid): A chlorophenoxy herbicide associated with occupational cancer risks in subcohort studies, emphasizing the impact of methyl and chloro substituents on biological activity .

Functional Group Variants

Hydroxyphenylpropanoic Acids

- (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Features a hydroxyl group on the α-carbon (C₉H₁₀O₄), differing in stereochemistry and hydrogen-bonding patterns. Used in studies of plant-derived metabolites and chiral synthesis .

- 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid: Isolated from Actinomyces spp., this derivative (C₁₄H₁₆O₆) demonstrates moderate cytotoxicity (43.2% brine shrimp mortality at 0.1 mg/mL) due to its fused pyran-oxygen moiety .

Amino-Substituted Analogues

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Replacing the phenoxy oxygen with an amino group (C₉H₁₁NO₃) shifts activity toward anticancer and antimicrobial applications. Structure-activity relationship (SAR) studies show substituents on the phenyl ring (e.g., nitro, methoxy) modulate potency .

Comparative Data Table

Key Research Findings

- Environmental Impact: this compound is less persistent than its chlorinated analogues (e.g., mecoprop) due to rapid degradation in aquatic systems .

- Biological Activity: Amino-substituted derivatives exhibit enhanced anticancer activity compared to phenoxypropanoic acids, attributed to improved target binding via NH interactions .

Biological Activity

2-(4-Hydroxyphenoxy)propanoic acid, also known as (R)-2-(4-hydroxyphenoxy)propionic acid, is a compound with significant biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O4, with a molecular weight of 196.20 g/mol. It features a propanoic acid moiety linked to a 4-hydroxyphenoxy group, contributing to its unique biological properties. This compound is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly those classified as aryloxyphenoxypropionic acids, which are widely used in agriculture for controlling unwanted vegetation.

Herbicidal Properties

Research indicates that this compound exhibits notable herbicidal activity. It functions by inhibiting specific enzyme pathways in plants, leading to growth regulation and control of unwanted vegetation. The compound's derivatives have been shown to affect plant growth by targeting enzymes involved in hormone biosynthesis and signal transduction pathways.

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Molecular Formula | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | C10H12O4 | Inhibition of growth-regulating enzymes | Agricultural herbicides |

| Aryloxyphenoxypropionic Acid | C11H13O3 | Similar inhibition pathways; broader herbicidal spectrum | Agricultural herbicides |

| Glyphosate | C3H8NO5P | Inhibition of EPSPS enzyme in the shikimic acid pathway | Broad-spectrum herbicide |

Anti-Inflammatory and Antioxidant Potential

In addition to its herbicidal effects, studies have suggested that this compound may possess anti-inflammatory properties. Although research is still ongoing, preliminary findings indicate that it could modulate inflammatory responses by influencing cytokine production and signaling pathways. Furthermore, its structural characteristics suggest potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in plant growth regulation, leading to stunted growth and eventual death of targeted weeds.

- Metal Complex Formation : As a ligand, it can form complexes with metal ions (e.g., triorganotin(IV), cobalt(II)), which may enhance its biological efficacy through altered reactivity or bioavailability.

- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially reducing oxidative damage in cells .

Study on Herbicidal Efficacy

A study evaluated the effectiveness of this compound against various weed species. The results demonstrated a significant reduction in biomass for treated plants compared to controls, confirming its potential as an effective herbicide.

Investigation into Anti-Inflammatory Effects

Another research project focused on the anti-inflammatory properties of derivatives of this compound. It was found that certain derivatives exhibited a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments indicate that it can cause skin irritation and serious eye damage upon contact. Therefore, proper handling and safety measures are essential when working with this compound.

Q & A

Q. Basic: What are the established synthetic routes for 2-(4-Hydroxyphenoxy)propanoic acid, and how are reaction conditions optimized for purity?

Methodological Answer:

The synthesis typically involves two approaches:

Friedel-Crafts Alkylation : Utilizing hydroquinone and 2-chloropropionic acid in the presence of a base (e.g., NaOH) and methanol as a solvent .

Derivatization from (R)-isomers : As demonstrated in the synthesis of herbicidal derivatives, (R)-2-(4-hydroxyphenoxy)propanoic acid is prepared via nucleophilic substitution under controlled pH and temperature .

Optimization Strategies :

-

Reaction Conditions :

Parameter Optimal Range Impact on Yield/Purity Solvent Methanol or ethanol Enhances solubility of intermediates Temperature 60–80°C Balances reaction rate and byproduct formation Catalyst NaOH (1.2–1.5 eq) Ensures complete deprotonation of hydroquinone -

Purification : Crystallization or column chromatography is used to isolate the product with >95% purity .

Q. Basic: Which spectroscopic and analytical techniques are validated for characterizing this compound?

Methodological Answer :

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 6.7–7.2 ppm) and the α-proton of the carboxylic acid (δ 2.8–3.2 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₀O₄: calculated 194.0579, observed 194.0582) .

- Elemental Analysis : Ensures C, H, O ratios align with theoretical values (e.g., C 55.67%, H 5.15%, O 39.18%) .

Q. Advanced: How should researchers design bioassays to evaluate herbicidal activity while minimizing biological variability?

Methodological Answer :

Experimental Design :

- Pre-emergence vs. Post-emergence : Apply compounds at 75 g/ha to soil (pre-) or foliar surfaces (post-) .

- Control Groups : Include untreated controls and commercial herbicides (e.g., 2,4-D) for baseline comparison.

- Biological Replicates : Use ≥3 replicates per treatment to account for interspecies variability (e.g., Digitaria sanguinalis vs. Echinochloa crus-galli) .

Data Normalization :

- Express efficacy as % inhibition relative to controls.

- Use ANOVA with Tukey’s post-hoc test to compare means (p < 0.05) .

Q. Advanced: What strategies resolve contradictions in enantiomeric purity data during synthesis?

Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate (R)- and (S)-isomers .

- Reaction Optimization :

- Catalyst Screening : Use enantioselective catalysts (e.g., chiral Lewis acids) to favor (R)-isomer formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereochemical outcomes .

- Kinetic Resolution : Monitor reaction progress via HPLC to isolate enantiomers before racemization occurs.

Q. Safety: What are critical handling protocols for this compound in laboratory settings?

Methodological Answer :

- PPE Requirements :

- Engineering Controls :

- Decontamination :

Q. Advanced: How do substituents on the phenyl ring influence reactivity and bioactivity of derivatives?

Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) :

- Reactivity : Increase nucleophilicity of the phenoxy oxygen, enhancing coupling reactions .

- Bioactivity : Improve herbicidal selectivity for monocotyledonous weeds (e.g., compounds IVa, IVc in ).

- Electron-Withdrawing Groups (e.g., -NO₂) :

- Reactivity : Stabilize intermediates but reduce reaction rates in Friedel-Crafts alkylation .

- Bioactivity : May reduce efficacy due to decreased membrane permeability .

Structure-Activity Relationship (SAR) Table :

| Derivative | Substituent | Herbicidal Efficacy (%) | Selectivity Index* |

|---|---|---|---|

| IVa | -OCH₃ | 100 | 3.2 |

| IVc | -Cl | 100 | 2.8 |

| IVf | -NO₂ | 85 | 1.5 |

| *Selectivity Index = (Monocot Efficacy)/(Dicot Efficacy) |

Q. Advanced: What computational methods predict the metabolic pathways of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., ester cleavage) and predicts metabolites .

- Molecular Docking : Screens against cytochrome P450 enzymes to identify potential oxidation sites .

- Software Tools : Use Gaussian 16 for energy minimization and AutoDock Vina for protein-ligand interactions .

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027025 | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-61-7 | |

| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67648-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.